2-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Overview
Description
2-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a compound that features a piperidine ring and a tetrahydroisoquinoline moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Attachment of the Piperidinylmethyl Group:
Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce fully reduced derivatives .
Scientific Research Applications
2-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-(3-piperidinyl)-4-pyrimidinol dihydrochloride: This compound also features a piperidine ring and has similar pharmacological properties.
3-Piperidinyl Pyridine Derivatives: These compounds are known for their potent biological activities and are used in various medicinal chemistry applications.
Uniqueness
2-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is unique due to its specific structural features and the combination of the piperidine and tetrahydroisoquinoline moieties.
Properties
IUPAC Name |
2-(piperidin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.2ClH/c1-2-6-15-12-17(9-7-14(15)5-1)11-13-4-3-8-16-10-13;;/h1-2,5-6,13,16H,3-4,7-12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHZFBVIQHMNCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2CCC3=CC=CC=C3C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.